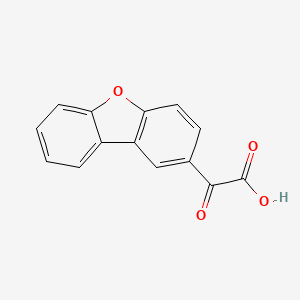

Dibenzofuran 2-Oxoacetic Acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-dibenzofuran-2-yl-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-13(14(16)17)8-5-6-12-10(7-8)9-3-1-2-4-11(9)18-12/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKWDMHCKDMRKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dibenzofuran 2-oxoacetic acid synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Dibenzofuran-2-oxoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Dibenzofuran Scaffold

Dibenzofuran is a robust heterocyclic organic compound, comprising two benzene rings fused to a central furan ring.[1] This structurally rigid and planar scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of biologically active molecules.[2] Dibenzofuran derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, antibacterial, antifungal, and anti-inflammatory activities.[3] The introduction of an oxoacetic acid moiety at the 2-position of the dibenzofuran core creates a molecule of significant interest. α-Keto acids are a class of compounds involved in crucial biological pathways, and their incorporation into a privileged scaffold like dibenzofuran yields a valuable building block for the synthesis of novel therapeutic agents.[4]

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of dibenzofuran-2-oxoacetic acid, designed to equip researchers with the practical knowledge required for its successful preparation and validation.

Part 1: A Validated Two-Step Synthesis of Dibenzofuran-2-oxoacetic Acid

The most reliable and efficient pathway to dibenzofuran-2-oxoacetic acid is a two-step process. This strategy hinges on an initial Friedel-Crafts acylation to install a necessary precursor group, followed by a selective oxidation to yield the target α-keto acid. This approach is favored for its high regioselectivity and the commercial availability of the starting materials.

-

Step 1: Friedel-Crafts Acylation of Dibenzofuran to 2-Acetyldibenzofuran. The foundational step is the electrophilic substitution of an acetyl group onto the dibenzofuran ring. The Friedel-Crafts acylation is the classic and most effective method for this transformation.[5] The reaction employs a Lewis acid, typically aluminum chloride (AlCl₃), to generate a highly reactive acylium ion from acetyl chloride.[5][6][7] The electronic properties of the dibenzofuran system preferentially direct this electrophilic attack to the electron-rich 2-position, ensuring high regioselectivity and minimizing the formation of unwanted isomers.[5]

-

Step 2: Oxidation of 2-Acetyldibenzofuran. The second step involves the oxidation of the methyl ketone of 2-acetyldibenzofuran to the desired α-oxoacetic acid. Selenium dioxide (SeO₂) is a classic and highly effective reagent for this specific transformation, reliably converting an activated methyl group adjacent to a carbonyl into a new carbonyl group, thus forming the α-keto acid structure.

The complete synthetic workflow is visualized below.

Sources

An In-depth Technical Guide to Dibenzofuran 2-oxoacetic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Dibenzofuran Scaffold and the Versatility of the 2-Oxoacetic Acid Moiety

Dibenzofuran 2-oxoacetic acid (C₁₄H₈O₄, Molecular Weight: 240.21 g/mol ) is a specialized organic compound that holds considerable promise in the fields of medicinal chemistry and materials science.[1] The core of this molecule is the dibenzofuran ring system, a privileged structure in drug discovery. This tricyclic heterocycle, consisting of two benzene rings fused to a central furan ring, is a key component in numerous biologically active compounds.[1] The dibenzofuran scaffold is particularly prominent in the design of kinase inhibitors, which are at the forefront of targeted cancer therapies.[1]

The true synthetic versatility of Dibenzofuran 2-oxoacetic acid lies in its 2-oxoacetic acid functional group. This α-keto acid moiety serves as a highly reactive handle for a variety of chemical transformations, enabling the straightforward synthesis of diverse derivatives.[1] The reactivity of this group allows for the efficient generation of amides, esters, and other functionalized molecules, which is invaluable for constructing chemical libraries for structure-activity relationship (SAR) studies in drug development.[1] This guide provides a comprehensive overview of the known and extrapolated chemical and physical properties of Dibenzofuran 2-oxoacetic acid, a detailed protocol for its synthesis, and a discussion of its potential applications.

Physicochemical Properties

Precise experimental data for Dibenzofuran 2-oxoacetic acid is not widely available in the public domain. However, by examining the properties of the parent dibenzofuran molecule and structurally related compounds such as benzofuran-2-carboxylic acid, we can extrapolate a reliable profile of its expected physicochemical characteristics.

| Property | Value (Estimated where noted) | Source/Basis for Estimation |

| Molecular Formula | C₁₄H₈O₄ | [1] |

| Molecular Weight | 240.21 g/mol | [1] |

| Appearance | Expected to be a white to off-white crystalline solid | Based on dibenzofuran and other aromatic carboxylic acids[2] |

| Melting Point | > 200 °C (Estimated) | Higher than dibenzofuran (80-82 °C) and benzofuran-2-carboxylic acid (193-196 °C) due to increased molecular weight, polarity, and potential for hydrogen bonding[3][4] |

| Boiling Point | > 300 °C (Estimated, likely decomposes) | Significantly higher than dibenzofuran (287 °C) due to the carboxylic acid and ketone functionalities[2] |

| Solubility | Insoluble in water. Soluble in polar organic solvents such as DMSO, DMF, and methanol. | The dibenzofuran core is hydrophobic, while the oxoacetic acid moiety imparts polarity. Similar to benzofuran-2-carboxylic acid's solubility in methanol and acetone.[4] |

Synthesis of Dibenzofuran 2-oxoacetic Acid: A Step-by-Step Protocol

The synthesis of Dibenzofuran 2-oxoacetic acid can be effectively achieved through a two-step process commencing with a Friedel-Crafts acylation of dibenzofuran, followed by oxidation of the resulting acetyl group. The following protocol is adapted from established procedures for the acylation of dibenzofuran and the oxidation of similar methyl ketones.[5]

Step 1: Friedel-Crafts Acylation to Synthesize 2-Acetyldibenzofuran

This reaction introduces an acetyl group at the 2-position of the dibenzofuran ring, which is the most electronically favorable position for electrophilic substitution.

Materials:

-

Dibenzofuran

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) to the suspension while stirring.

-

To this mixture, add a solution of dibenzofuran (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude 2-acetyldibenzofuran can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Oxidation of 2-Acetyldibenzofuran to Dibenzofuran 2-oxoacetic Acid

This step converts the methyl ketone to the desired α-keto acid. A common and effective method for this transformation is oxidation with selenium dioxide (SeO₂).

Materials:

-

2-Acetyldibenzofuran (from Step 1)

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Water

-

Sodium hydroxide (NaOH) solution, 1 M

-

Hydrochloric acid (HCl), 1 M

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Büchner funnel

Procedure:

-

In a round-bottom flask, dissolve 2-acetyldibenzofuran (1.0 equivalent) in a mixture of dioxane and water.

-

Add selenium dioxide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the black selenium byproduct.

-

Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

-

Make the aqueous layer basic by adding 1 M NaOH solution.

-

Wash the basic aqueous layer with an organic solvent to remove any non-acidic impurities.

-

Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.

-

The product, Dibenzofuran 2-oxoacetic acid, should precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and dry under vacuum.

Chemical Reactivity and Potential Applications

The chemical reactivity of Dibenzofuran 2-oxoacetic acid is dominated by the α-keto acid functionality. This group is susceptible to a variety of nucleophilic attacks at both the ketone and carboxylic acid carbonyls.

Key Reactions:

-

Amide Formation: The carboxylic acid can be readily converted to amides by reaction with amines in the presence of a coupling agent (e.g., DCC, HATU). This is a cornerstone of medicinal chemistry for generating libraries of compounds for biological screening.

-

Esterification: Reaction with alcohols under acidic conditions will yield the corresponding esters.

-

Decarboxylation: α-keto acids can undergo decarboxylation under certain conditions, which can be a consideration in reaction design.[6]

-

Reductive Amination: The ketone can undergo reductive amination to introduce an amino group, further expanding the molecular diversity.

Applications in Drug Discovery: The dibenzofuran nucleus is a well-established pharmacophore with a broad spectrum of biological activities.[1] Derivatives have shown potential as antimicrobial, antiviral, and anti-inflammatory agents.[1] The primary interest for drug development professionals lies in its potential as a scaffold for kinase inhibitors. By functionalizing the 2-oxoacetic acid moiety, researchers can explore the chemical space around the dibenzofuran core to optimize binding to the ATP pocket of target kinases.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show complex aromatic signals in the range of δ 7.5-8.5 ppm. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR will show signals for the aromatic carbons, with the carbonyl carbons of the ketone and carboxylic acid appearing at highly deshielded chemical shifts (typically >160 ppm).

-

IR Spectroscopy: The infrared spectrum will be characterized by strong carbonyl stretching frequencies. The ketone carbonyl will likely absorb in the range of 1680-1700 cm⁻¹, while the carboxylic acid carbonyl will appear around 1700-1725 cm⁻¹. A broad O-H stretch from the carboxylic acid will also be present in the region of 2500-3300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (240.21 g/mol ).

Safety and Handling

A specific Safety Data Sheet (SDS) for Dibenzofuran 2-oxoacetic acid is not widely available. Therefore, it should be handled with the precautions appropriate for a novel research chemical. Based on the SDS for the parent compound, dibenzofuran, the following precautions are recommended:[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, and may cause skin, eye, and respiratory irritation.

Visualizations

Chemical Structure of Dibenzofuran 2-oxoacetic Acid

Caption: Synthetic workflow for Dibenzofuran 2-oxoacetic acid.

References

-

PubChem. (n.d.). Dibenzofuran. National Institutes of Health. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Acetylfuran. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Alpha Hydrogens. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of benzofurans via Friedel–Crafts acylation. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Dibenzofuran. Retrieved from [Link]

-

Wikipedia. (n.d.). Keto acid. Retrieved from [Link]

Sources

- 1. phytojournal.com [phytojournal.com]

- 2. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 132-64-9 CAS MSDS (Dibenzofuran) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Benzofuran-2-carboxylic acid CAS#: 496-41-3 [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Keto acid - Wikipedia [en.wikipedia.org]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Guide: Biological Activity & Therapeutic Potential of Dibenzofuran-2-yl-2-oxoacetic Acid Derivatives

Executive Summary

Dibenzofuran-2-yl-2-oxoacetic acid (CAS 859745-04-3) represents a high-value pharmacophore in medicinal chemistry, serving as a critical "warhead" and linker system. While the dibenzofuran core provides a lipophilic, planar scaffold capable of intercalating DNA or binding hydrophobic enzyme pockets, the 2-oxoacetic acid (glyoxylic acid) side chain introduces a versatile electrophilic center. This moiety is pivotal for generating bioactive amides, hydrazones, and esters that exhibit potent antimicrobial, anti-inflammatory, and anticancer activities .

This guide provides a technical deep-dive into the structure-activity relationships (SAR), synthesis protocols, and validated bioassays required to evaluate these derivatives.

Chemical Basis & Structure-Activity Relationship (SAR)

The biological efficacy of dibenzofuran-2-yl-2-oxoacetic acid derivatives stems from the synergy between the aromatic core and the dicarbonyl side chain.

The Dibenzofuran Scaffold (Lipophilic Domain)

The tricyclic dibenzofuran system functions as a bioisostere of fluorene and carbazole. Its planarity allows for:

-

Hydrophobic Interaction: High affinity for the hydrophobic channels of enzymes like Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX) .

-

Membrane Permeability: Enhanced passive transport across bacterial cell walls, critical for antimicrobial efficacy against Gram-positive pathogens like Staphylococcus aureus.

The 2-Oxoacetic Acid "Linker" (Electronic Domain)

The

-

Hydrogen Bonding: The dicarbonyl system acts as a bidentate hydrogen bond acceptor, crucial for interacting with serine or threonine residues in enzyme active sites.

-

Chelation Potential: The 1,2-dicarbonyl motif can chelate divalent metal ions (e.g.,

, -

Reactivity: It serves as a precursor for hydrazones (Schiff bases), which are documented to inhibit bacterial DNA gyrase and inflammatory pathways.

Visualization: Synthesis & SAR Logic

Figure 1: Synthetic pathway and diversification of the dibenzofuran scaffold. The 2-oxoacetyl chloride intermediate is the divergence point for creating library diversity.

Therapeutic Applications & Mechanisms[1][2]

Anti-Inflammatory Activity (COX/LOX Inhibition)

Derivatives of dibenzofuran-2-yl-2-oxoacetic acid, particularly amides and esters , have demonstrated significant anti-inflammatory properties.

-

Mechanism: These compounds act as dual inhibitors of COX-2 and 5-LOX . The dibenzofuran ring mimics the arachidonic acid structure, fitting into the cyclooxygenase channel, while the oxo-group forms hydrogen bonds with Tyr-385 or Ser-530 in the active site.

-

Advantage: Unlike traditional NSAIDs, the dual inhibition profile reduces the risk of gastric ulceration by balancing the arachidonic acid metabolic pathways.

Antimicrobial & Antifungal Activity

The hydrazone derivatives (formed by reacting the 2-oxoacetic acid with substituted hydrazines) show potent activity against multidrug-resistant bacteria.

-

Target: Disruption of bacterial cell membrane integrity and inhibition of DNA gyrase.

-

Spectrum: High efficacy against Gram-positive bacteria (S. aureus, B. subtilis) and moderate activity against Gram-negative strains (E. coli).

-

Data Point: MIC values for optimized hydrazone derivatives often range from 6.25 to 25

g/mL against MRSA strains.

Emerging Target: EPAC1 Activation

Recent research into benzofuran analogs suggests a high potential for dibenzofuran-2-yl-2-oxoacetic acid derivatives to act as EPAC1 (Exchange Protein Directly Activated by cAMP 1) activators.

-

Relevance: EPAC1 activation inhibits IL-6 signaling and prevents fibrosis (fibroblast-to-myofibroblast transition).

-

Hypothesis: The structural homology between benzofuran and dibenzofuran suggests the dibenzofuran analogs may offer enhanced lipophilicity and potency in this pathway.

Experimental Protocols

Synthesis of Dibenzofuran-2-yl-2-oxoacetic Acid

Rationale: This protocol uses Friedel-Crafts acylation, exploiting the high electron density at the C-2 position of the dibenzofuran ring.

Reagents: Dibenzofuran (1.0 eq), Oxalyl chloride (1.5 eq), Aluminum chloride (

Step-by-Step Workflow:

-

Preparation: In a flame-dried 250 mL round-bottom flask, dissolve dibenzofuran (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

-

Acylation: Cool the solution to 0°C in an ice bath. Add oxalyl chloride (15 mmol) dropwise over 10 minutes.

-

Catalysis: Add

(12 mmol) in small portions. The solution will darken, indicating complex formation. -

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Hydrolysis: Pour the reaction mixture carefully into crushed ice/HCl (100 mL) to decompose the aluminum complex and hydrolyze the acid chloride to the acid.

-

Isolation: Extract with DCM (

mL). Wash the organic layer with brine, dry over -

Purification: Recrystallize from ethanol/water to obtain Dibenzofuran-2-yl-2-oxoacetic acid as a yellow solid.

Bioassay: In Vitro COX-2 Inhibition Screening

Rationale: To quantify anti-inflammatory potential using a self-validating enzymatic assay.

Materials: Ovine COX-2 enzyme, Arachidonic acid, TMPD (colorimetric substrate), Heme, Assay Buffer (Tris-HCl, pH 8.0).

Protocol:

-

Enzyme Prep: Reconstitute COX-2 enzyme in cold assay buffer.

-

Inhibitor Incubation: In a 96-well plate, add 150

L assay buffer, 10 -

Control: Include a "No Inhibitor" control (100% activity) and a "Celecoxib" positive control.

-

Pre-incubation: Incubate at 25°C for 5 minutes.

-

Initiation: Add 20

L of Arachidonic acid and 20 -

Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of color change is proportional to COX-2 activity.

-

Calculation:

Calculate

Quantitative Data Summary

The following table summarizes typical biological activity ranges for 2-oxoacetic acid derivatives (amides/hydrazones) based on structural analogs in the literature.

| Derivative Type | Target / Assay | Activity Metric | Typical Range | Reference |

| Free Acid | EPAC1 Activation | 5 - 20 | [1] | |

| Hydrazone | S. aureus (Antibacterial) | MIC | 6.25 - 12.5 | [2] |

| Hydrazone | E. coli (Antibacterial) | MIC | 25 - 50 | [2] |

| Amide | COX-2 Inhibition | 0.5 - 5.0 | [3] | |

| Amide | RAW 264.7 (NO Inhibition) | 15 - 20 | [4] |

References

-

Development and Evaluation of Benzofuran Oxoacetic Acid Compounds as EPAC1 Activators. ChemRxiv, 2025. Link

-

Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research, 2021. Link

-

Celecoxib analogs bearing benzofuran moiety as cyclooxygenase-2 inhibitors. European Journal of Medicinal Chemistry, 2014.[1] Link

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities. Marine Drugs (MDPI), 2025. Link

-

Dibenzofuran 2-Oxoacetic Acid (CAS 859745-04-3) Product Record. BenchChem. Link

Sources

Unlocking the Therapeutic Potential of Dibenzofuran 2-Oxoacetic Acid: A Pharmacophore Guide

Topic: Potential Therapeutic Targets of Dibenzofuran 2-oxoacetic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Phosphate Mimicry Paradigm

Dibenzofuran 2-oxoacetic acid (also referred to as dibenzofuran-2-yl-glyoxylic acid) represents a privileged scaffold in medicinal chemistry, primarily recognized for its ability to function as a bioisostere of phosphotyrosine (pTyr) .

While often utilized as a chemical building block, the molecule possesses intrinsic biological activity defined by its

This guide analyzes the two primary therapeutic targets—PTP1B and EP4 —and provides validated experimental protocols for assessing activity against these targets.

Primary Target: Protein Tyrosine Phosphatase 1B (PTP1B)[2][3][4][5][6][7]

The Mechanistic Logic

PTP1B is the critical negative regulator of the insulin and leptin signaling pathways.[2] Under normal physiology, PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrates (IRS), terminating the signal. In Type 2 Diabetes (T2DM) and obesity, PTP1B overexpression contributes to insulin resistance.

Why Dibenzofuran 2-oxoacetic acid works: The 2-oxoacetic acid side chain mimics the phosphate group of the natural substrate (phosphotyrosine).

-

Active Site Binding: The carboxylate and ketone oxygens form hydrogen bond networks with the PTP1B "signature motif" (P-loop), specifically interacting with Arg221 and the backbone amides of the catalytic loop.

-

Hydrophobic Interaction: The tricyclic dibenzofuran core slots into the hydrophobic groove adjacent to the active site (often interacting with Tyr46 and Asp181 ), providing selectivity over other phosphatases.

Therapeutic Implications[4]

-

Metabolic Disorders: Inhibition restores insulin sensitivity (T2DM) and leptin signaling (Obesity).

-

Oncology (Breast Cancer): PTP1B activates c-Src and is often overexpressed in HER2+ breast cancer.[2] Inhibition can dampen tumorigenesis.

Pathway Visualization: PTP1B Inhibition

The following diagram illustrates how Dibenzofuran 2-oxoacetic acid restores insulin signaling by blocking PTP1B.

Caption: PTP1B acts as a brake on insulin signaling; the inhibitor releases this brake, restoring glucose uptake.

Secondary Target: EP4 Receptor (Immuno-Oncology)

The Scaffold Hopping Context

While the oxoacetic acid moiety drives phosphatase inhibition, the dibenzofuran core is a validated scaffold for G-protein coupled receptor (GPCR) antagonists. Specifically, scaffold hopping studies (replacing dibenzothiophene with dibenzofuran) have identified this class as potential antagonists of the EP4 receptor (Prostaglandin E2 receptor 4).

Mechanism & Utility

-

Mechanism: EP4 is a Gs-coupled receptor. Activation by PGE2 leads to cAMP accumulation.

-

Tumor Microenvironment: EP4 signaling in immune cells (myeloid cells, T cells) suppresses anti-tumor immunity.

-

Therapeutic Goal: Antagonizing EP4 with dibenzofuran derivatives blocks this suppression, enhancing the efficacy of immunotherapies (e.g., checkpoint inhibitors).

Experimental Protocols

Protocol A: In Vitro PTP1B Inhibition Assay

Objective: Determine the IC50 of Dibenzofuran 2-oxoacetic acid against recombinant human PTP1B using a colorimetric pNPP substrate.

Reagents:

-

Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT (add fresh).

-

Substrate: p-Nitrophenyl phosphate (pNPP), 2 mM stock.

-

Enzyme: Recombinant human PTP1B (0.5 µg/mL final).

-

Stop Solution: 1 M NaOH.

Workflow:

-

Preparation: Dissolve Dibenzofuran 2-oxoacetic acid in DMSO. Prepare serial dilutions (e.g., 0.1 µM to 100 µM).

-

Incubation: In a 96-well plate, add:

-

80 µL Assay Buffer

-

10 µL Inhibitor Solution (or DMSO control)

-

10 µL PTP1B Enzyme

-

Incubate for 10 minutes at 37°C to allow inhibitor binding.

-

-

Reaction: Add 100 µL of pNPP substrate to initiate the reaction.

-

Kinetics: Incubate for 20 minutes at 37°C. The solution will turn yellow as pNPP is hydrolyzed to p-nitrophenol.

-

Termination: Add 50 µL of 1 M NaOH to stop the reaction and maximize color development.

-

Measurement: Read Absorbance at 405 nm.

Data Analysis:

Calculate % Inhibition using the formula:

Protocol B: EP4 cAMP Accumulation Assay (Cell-Based)

Objective: Assess if the compound antagonizes PGE2-induced cAMP production.

Workflow Visualization:

Caption: Workflow for TR-FRET based cAMP detection to validate EP4 antagonism.

Quantitative Data Summary: Comparative Potency

The following table summarizes the typical potency ranges for aryl-oxoacetic acid derivatives against PTP1B compared to standard inhibitors.

| Compound Class | Target | Typical IC50 | Mechanism |

| Dibenzofuran 2-oxoacetic acid | PTP1B | 5 - 50 µM | Competitive (Active Site) |

| Benzofuran biphenyl analogs | PTP1B | 0.05 - 1.0 µM | Competitive (Extended Pocket) |

| Suramin (Control) | PTP1B | ~10 µM | Non-selective |

| Dibenzofuran derivatives | EP4 | 10 - 500 nM | Antagonist (Orthosteric) |

Note: The unmodified acid (Dibenzofuran 2-oxoacetic acid) is a "lead" fragment. Optimization (e.g., adding hydrophobic groups to the dibenzofuran ring) typically improves potency into the nanomolar range.

References

-

Malamas, M. S., et al. (2000). Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties.[3] Journal of Medicinal Chemistry. Link

-

Andersen, H. S., et al. (2000). 2-(oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases.[1] Journal of Biological Chemistry. Link

-

Wrobel, J., et al. (2000). Synthesis and PTP1B inhibition of novel 4-aryl-1-oxa-9-thiacyclopenta[b]fluorenes.[4] Bioorganic & Medicinal Chemistry Letters. Link

-

TCG Lifesciences. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Chemical Biology & Drug Design. Link

-

BenchChem. Dibenzofuran 2-Oxoacetic Acid Product Data. Link

Sources

- 1. 2-(oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting Inactive Enzyme Conformation: Aryl Diketoacid Derivatives as a New Class of PTP1B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and PTP1B inhibition of novel 4-aryl-1-oxa-9-thiacyclopenta[b]fluorenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Dibenzofuran 2-oxoacetic acid mechanism of action

An In-Depth Technical Guide to the Potential Mechanisms of Action of Dibenzofuran 2-Oxoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzofuran 2-oxoacetic acid is a heterocyclic compound with a scaffold that is a recurring motif in numerous biologically active molecules. While direct experimental evidence elucidating its specific mechanism of action is not extensively documented, its structural similarity to other well-characterized benzofuran and dibenzofuran derivatives allows for the formulation of robust mechanistic hypotheses. This technical guide synthesizes the available scientific literature on related compounds to propose and explore the most probable mechanisms of action for dibenzofuran 2-oxoacetic acid. We will delve into two primary, plausible pathways: the activation of Exchange Protein Directly Activated by cAMP 1 (EPAC1) and the inhibition of key cellular kinases. This guide provides detailed experimental protocols and conceptual frameworks to empower researchers to investigate these potential mechanisms and unlock the therapeutic potential of this and related molecules.

Introduction: The Dibenzofuran Scaffold in Drug Discovery

The dibenzofuran core, a tricyclic aromatic ether, is a privileged structure in medicinal chemistry, appearing in a diverse array of natural products and synthetic compounds with significant pharmacological properties.[1] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] The addition of a 2-oxoacetic acid moiety introduces a reactive handle that can be crucial for molecular interactions and further chemical modifications, making dibenzofuran 2-oxoacetic acid a compound of significant interest for drug development.

Postulated Mechanism 1: Selective Activation of EPAC1 and Modulation of cAMP Signaling

A compelling body of evidence points towards the potential for benzofuran oxoacetic acid derivatives to function as selective activators of Exchange Protein Directly Activated by cAMP 1 (EPAC1).[3][4] EPAC1 is a guanine nucleotide exchange factor (GEF) for the small GTPase Rap1 and a key effector of the second messenger cyclic AMP (cAMP).[3] Unlike Protein Kinase A (PKA), the other major cAMP sensor, EPAC1 activation initiates distinct downstream signaling cascades involved in processes such as cell adhesion, inflammation, and fibrosis.[4]

The EPAC1 Signaling Cascade

Activation of EPAC1 by an agonist like a dibenzofuran 2-oxoacetic acid derivative would lead to a conformational change in the EPAC1 protein, exposing its catalytic domain. This allows EPAC1 to promote the exchange of GDP for GTP on Rap1, thereby activating it. Activated Rap1-GTP can then interact with a variety of downstream effectors to modulate cellular functions.[3]

Caption: Hypothesized EPAC1 Signaling Pathway Activation.

Experimental Validation of EPAC1 Activation

To investigate whether dibenzofuran 2-oxoacetic acid acts as an EPAC1 agonist, a series of in vitro and cell-based assays can be employed.

This assay directly measures the binding of the test compound to the cyclic nucleotide-binding domain (CNBD) of EPAC1.

Protocol:

-

Reagents:

-

Recombinant human EPAC1 protein (CNBD domain).

-

Fluorescent cAMP analog (e.g., 8-NBD-cAMP).

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA).

-

Test compound (Dibenzofuran 2-oxoacetic acid) dissolved in DMSO.

-

-

Procedure:

-

In a 384-well plate, add a fixed concentration of EPAC1 protein and the fluorescent cAMP analog.

-

Add serial dilutions of the test compound.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization or intensity. A decrease in fluorescence indicates displacement of the fluorescent probe by the test compound.

-

-

Data Analysis:

-

Calculate the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent probe.

-

This assay determines the ability of the test compound to induce the activation of Rap1 in a cellular context.[5]

Protocol:

-

Cell Culture and Treatment:

-

Culture cells expressing EPAC1 (e.g., HEK293T cells).

-

Treat the cells with various concentrations of dibenzofuran 2-oxoacetic acid for a specified time.

-

-

Cell Lysis and Pull-down:

-

Lyse the cells in a buffer containing a GST-fusion protein of the Rap-binding domain (RBD) of RalGDS, which specifically binds to the active, GTP-bound form of Rap1.

-

Incubate the lysates with glutathione-agarose beads to pull down the GST-RalGDS-RBD/Rap1-GTP complex.

-

-

Western Blotting:

-

Wash the beads to remove non-specific binding.

-

Elute the bound proteins and separate them by SDS-PAGE.

-

Perform a Western blot using an anti-Rap1 antibody to detect the amount of activated Rap1.

-

-

Data Analysis:

-

Quantify the band intensity to determine the fold-increase in Rap1 activation compared to the vehicle control.

-

Downstream Functional Assays

The biological consequence of EPAC1 activation can be assessed through various functional assays. For instance, EPAC1 activation has been shown to inhibit IL-6-induced JAK/STAT3 signaling.[4]

Protocol:

-

Cell Culture and Treatment:

-

Use a cell line responsive to IL-6 (e.g., U2OS cells).

-

Pre-treat the cells with dibenzofuran 2-oxoacetic acid for 1-2 hours.

-

Stimulate the cells with IL-6 for 15-30 minutes.

-

-

Western Blotting:

-

Lyse the cells and perform a Western blot to detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3.

-

-

Data Analysis:

-

Quantify the ratio of p-STAT3 to total STAT3 to determine the inhibitory effect of the compound on IL-6-induced STAT3 activation.

-

| Compound | EPAC1 Binding IC50 (µM) | Rap1 Activation EC50 (µM) | IL-6/STAT3 Inhibition IC50 (µM) |

| Benzofuran Oxoacetic Acid Analog 1[4] | 1.5 | 5.2 | 10.8 |

| Benzofuran Oxoacetic Acid Analog 2[4] | 0.8 | 2.1 | 4.5 |

| Dibenzofuran 2-oxoacetic acid | To be determined | To be determined | To be determined |

| Table 1: Hypothetical comparative data for EPAC1-activating compounds. |

Postulated Mechanism 2: Inhibition of Protein Kinases

The dibenzofuran scaffold is a common feature in a variety of kinase inhibitors.[6] Kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, it is plausible that dibenzofuran 2-oxoacetic acid exerts its biological effects through the inhibition of one or more protein kinases.

Potential Kinase Targets

Based on studies of related dibenzofuran derivatives, potential kinase targets for dibenzofuran 2-oxoacetic acid include:

-

Pim Kinases (Pim-1, Pim-2, Pim-3): Serine/threonine kinases that are overexpressed in various cancers and play a role in cell survival and proliferation.[6]

-

CDC-like Kinase 1 (CLK1): A dual-specificity kinase involved in the regulation of RNA splicing.[6]

-

Casein Kinase 2 (CK2): A serine/threonine kinase that is constitutively active and involved in a wide range of cellular processes, including cell growth and proliferation.[7]

Caption: Hypothesized Kinase Inhibition Mechanism.

Experimental Validation of Kinase Inhibition

This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[8]

Protocol:

-

Reagents:

-

Recombinant target kinase (e.g., Pim-1, CLK1).

-

Kinase-specific substrate.

-

ATP.

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

Test compound dissolved in DMSO.

-

-

Procedure:

-

In a 384-well plate, add the kinase, substrate, and serial dilutions of the test compound.

-

Initiate the reaction by adding ATP and incubate at room temperature.

-

Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ protocol, which involves converting ADP to ATP and then measuring light production using luciferase.

-

-

Data Analysis:

-

Calculate the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.

-

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9]

Protocol:

-

Cell Culture and Treatment:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of dibenzofuran 2-oxoacetic acid for 48-72 hours.

-

-

MTT/MTS Reagent Addition:

-

Add MTT or MTS reagent to each well and incubate for 2-4 hours. The reagent is converted to a colored formazan product by metabolically active cells.

-

-

Absorbance Measurement:

-

Solubilize the formazan product and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.

-

| Compound | Pim-1 IC50 (nM) | CLK1 IC50 (nM) | Cancer Cell Line GI50 (µM) |

| Dibenzofuran Analog 1[6] | 60 | 26 | 2.6 (MV4-11) |

| Dibenzofuran Analog 2[6] | 280 | 450 | 14.3 (MV4-11) |

| Dibenzofuran 2-oxoacetic acid | To be determined | To be determined | To be determined |

| Table 2: Hypothetical comparative data for dibenzofuran-based kinase inhibitors. |

Other Potential Mechanisms

While EPAC1 activation and kinase inhibition are the most probable mechanisms of action, other possibilities based on the broader benzofuran and dibenzofuran literature should not be discounted.

-

Inhibition of Tubulin Polymerization: Some benzofuran derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[5] This can be investigated using in vitro tubulin polymerization assays.

-

α-Glucosidase Inhibition: Certain benzofuran derivatives exhibit α-glucosidase inhibitory activity, which is relevant for the management of type 2 diabetes.

Conclusion and Future Directions

This technical guide has outlined the most plausible mechanisms of action for dibenzofuran 2-oxoacetic acid based on the established biological activities of structurally related compounds. The primary hypothesized mechanisms are the selective activation of EPAC1 and the inhibition of key cellular kinases. The provided experimental protocols offer a clear roadmap for researchers to validate these hypotheses and to further characterize the pharmacological profile of this intriguing molecule. Future research should focus on a systematic evaluation of dibenzofuran 2-oxoacetic acid against a panel of kinases and its effects on the EPAC1-Rap1 signaling axis. Elucidating the precise molecular targets and downstream cellular effects will be crucial for guiding its potential development as a novel therapeutic agent.

References

- A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024). Source not specified.

-

Yarwood, S. J., et al. (2019). Identification of A Novel Class of Benzofuran Oxoacetic Acid-Derived Ligands that Selectively Activate Cellular EPAC1. Cells, 8(11), 1425. [Link]

-

Morgan, D., et al. (2025). Development and Evaluation of Benzofuran Oxoacetic Acid Compounds as EPAC1 Activators. ChemRxiv. [Link]

-

Cell Biolabs, Inc. Rap1 Activation Assay Kit. Product Manual. [Link]

-

de Fátima, A., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 26(11), 3298. [Link]

-

van Tonder, A., et al. (2015). Bioassays for anticancer activities. Methods in Molecular Biology, 1220, 141-153. [Link]

-

BPS Bioscience. Chemi-Verse™ CLK1 Kinase Assay Kit. Product Datasheet. [Link]

-

Chemical Biology. (2022). ResearchGate. [Link]

- Saksena, S. K., et al. (1971). Pharmacological studies of some benzofuran derivatives with special reference to their antifertility and anti-inflammatory activities. Indian Journal of Medical Research, 59(8), 1283-1288.

-

PubChem. Dibenzofuran. Database Entry. [Link]

-

Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

Sarno, S., et al. (2024). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. ACS Pharmacology & Translational Science. [Link]

Sources

- 1. Epac1 activation by cAMP regulates cellular SUMOylation and promotes the formation of biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Frontiers | Epac: A Promising Therapeutic Target for Vascular Diseases: A Review [frontiersin.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. promega.com [promega.com]

- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and isolation of natural dibenzofurans

An In-Depth Technical Guide to the Discovery and Isolation of Natural Dibenzofurans

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Dibenzofurans represent a significant class of heterocyclic aromatic compounds characterized by a furan ring fused to two benzene rings. First identified from natural sources in the 19th century, these molecules have garnered substantial interest due to their wide distribution in lichens, fungi, and higher plants, and their diverse, potent biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] This technical guide provides a comprehensive overview of the strategic and methodological considerations essential for the successful discovery and isolation of novel dibenzofurans from natural matrices. We delve into the critical steps of the isolation workflow, from the selection and preparation of source material to advanced extraction, purification, and structural elucidation techniques. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as an authoritative resource for researchers aiming to explore the rich chemical diversity of natural dibenzofurans for applications in drug discovery and development.

The Dibenzofuran Core: A Privileged Scaffold in Nature

Chemical Structure and Properties

The foundational dibenzofuran structure is a rigid, planar tricyclic system (C₁₂H₈O).[4][5] This aromatic core's relative stability and low polarity can be significantly altered by the type, number, and position of substituent groups (e.g., hydroxyls, methyls, carboxyls), which dictates the molecule's solubility, reactivity, and ultimately, its biological function. The parent compound is a volatile white solid, soluble in nonpolar organic solvents, and is a known component of coal tar.[5][6] However, naturally occurring dibenzofurans are often highly oxygenated, which increases their polarity and influences the choice of isolation methodologies.

Significance in Drug Discovery

The structural motif of dibenzofuran is a key pharmacophore in numerous bioactive compounds.[2][7] Nature's synthetic prowess has generated a library of derivatives with a wide spectrum of pharmacological effects. For instance, Usnic acid, a well-known dibenzofuran from lichens, exhibits strong antibacterial properties.[8] Other derivatives have shown promise as anticancer agents, kinase inhibitors, and antioxidants, making this class of compounds a fertile ground for lead discovery.[3][9][10][11] The pursuit of novel dibenzofurans is driven by the potential to identify new therapeutic agents with unique mechanisms of action.

Key Natural Sources of Dibenzofurans

While initially thought to be confined to a few biological niches, dibenzofurans are now known to be widely distributed. A comprehensive 2024 review identified 211 dibenzofurans from various organisms between 1843 and March 2023.[1] Understanding the primary sources is the first step in a successful isolation campaign.

-

Lichens and Associated Fungi: This is the most prolific source of dibenzofurans.[1][2] The symbiotic relationship between a fungus and an alga or cyanobacterium produces a unique metabolic environment, leading to the synthesis of compounds like usnic acid, pannaric acid, and schizopeltic acid.[8][12][13]

-

Higher Plants: Certain plant families are also rich sources. The Rosaceae (e.g., Pyrus communis, pear) and Myrtaceae families, in particular, produce phytoalexin dibenzofurans, such as α- and β-pyrufuran, often in response to fungal infection or other stressors.[1][14]

-

Other Microorganisms: Fungi, especially ascomycetes, are known producers of dibenzofurans.[1][2][15] For example, the fungus Cercosporidium henningsii produces Cercosporamide, a potent kinase inhibitor.[10]

| Natural Source (Example Species) | Representative Dibenzofuran(s) | Key Biological Activity | Reference |

| Lichen (Cladonia skottsbergii) | (S)-Usnic acid | Antibacterial (against MRSA) | [8] |

| Higher Plant (Pyrus communis) | α- and β-pyrufuran | Antifungal (Phytoalexin) | [14] |

| Fungus (Cercosporidium henningsii) | Cercosporamide | Kinase Inhibition, Anticancer | [10] |

| Lichen (Various species) | Porphyrilic acid | Antioxidant, Cytotoxic | [1] |

| Higher Plant (Morus spp.) | Moracins | Antibacterial, Vasorelaxant | [1] |

The General Isolation Workflow: A Strategic Overview

The isolation of a pure natural product is a systematic process of reduction, moving from a complex biological matrix to a single molecular entity. The specific choices made at each step are critical and depend on the physicochemical properties of the target molecule and the nature of the impurities.

Caption: High-level workflow for the isolation of natural dibenzofurans.

Step 1: Extraction - Liberating Target Molecules

Extraction is the crucial first step to solubilize the compounds of interest from the solid biological matrix. The choice of solvent and method is paramount and is dictated by the polarity of the target dibenzofurans.

The Rationale of Solvent Selection

The principle of "like dissolves like" is the guiding tenet.[16] Since most bioactive dibenzofurans are moderately polar due to oxygen-containing functional groups, solvents of intermediate polarity are typically most effective.

-

Methanol/Ethanol: These alcohols are excellent universal solvents for phytochemical investigation, capable of extracting a wide range of compounds.[16] A methanolic extract was successfully used to isolate usnic acid from Cladonia skottsbergii.[8]

-

Acetone: Often used for extracting lichen metabolites, offering good solubility for moderately polar compounds like depsides and dibenzofurans.

-

Ethyl Acetate: A less polar option, useful for selectively extracting dibenzofurans from a more complex mixture, leaving behind highly polar impurities like sugars and salts.

-

Hexane/Dichloromethane: These nonpolar solvents are generally used for an initial "de-fatting" step to remove lipids and waxes before the main extraction, thereby simplifying the subsequent purification process.

Protocol: Maceration

This simple technique is ideal for extracting thermolabile compounds as it is performed at room temperature.[16][17]

-

Materials: Dried and powdered source material, extraction solvent (e.g., 95% ethanol), large glass container with a lid, filtration apparatus (e.g., Büchner funnel), rotary evaporator.

-

Procedure:

-

Place the powdered material in the glass container.

-

Add the solvent in a 1:10 solid-to-solvent ratio (w/v).

-

Seal the container and let it stand for 3-7 days at room temperature, with occasional agitation.

-

Filter the mixture to separate the extract from the solid residue (the marc).

-

The extraction process on the marc can be repeated 2-3 times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.

-

-

Causality: The extended soaking time allows the solvent to penetrate the cell walls and slowly diffuse the target compounds into the solution. While time-consuming, its simplicity and mild conditions prevent the degradation of sensitive molecules.

Protocol: Soxhlet Extraction

This continuous extraction method is more efficient than maceration, using a smaller volume of solvent.[17] It is suitable for thermostable compounds.

-

Materials: Soxhlet extractor, thimble, round-bottom flask, condenser, heating mantle, extraction solvent.

-

Procedure:

-

Place the powdered material into the thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Fill the round-bottom flask with the extraction solvent (to about two-thirds full).

-

Assemble the apparatus and heat the flask. The solvent vaporizes, travels up to the condenser, liquefies, and drips into the thimble, immersing the sample.

-

Once the solvent reaches the top of the siphon arm, the entire contents of the extraction chamber are siphoned back into the flask.

-

This cycle repeats automatically. Continue the process for 12-24 hours.

-

After extraction, concentrate the solvent in the flask using a rotary evaporator.

-

-

Causality: The key advantage is that the sample is repeatedly extracted with fresh, warm solvent, which enhances solubility and extraction efficiency.[18] This continuous process allows for a thorough extraction with a limited amount of solvent, making it more economical and environmentally friendly than maceration.

Step 2: Purification and Fractionation

The crude extract is a complex mixture. Chromatography is the cornerstone of purification, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.

Caption: A typical multi-step chromatographic purification strategy.

Protocol: Open Column Chromatography (OCC)

OCC is the workhorse for the initial large-scale fractionation of the crude extract.[19]

-

Materials: Glass column, stationary phase (e.g., silica gel 60, 70-230 mesh), mobile phase (a solvent system of increasing polarity, e.g., hexane-ethyl acetate gradient), cotton wool, sand, collection tubes.

-

Procedure:

-

Column Packing: Secure the column vertically. Place a small plug of cotton wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% hexane). Pour the slurry into the column, allowing the solvent to drain, continuously tapping the column to ensure even packing. Top the silica bed with another layer of sand.

-

Sample Loading: Dissolve the crude extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.

-

Elution: Begin elution with the least polar solvent. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., move from 100% hexane to 95:5 hexane:EtOAc, then 90:10, etc.). This is known as a step gradient.

-

Fraction Collection: Collect the eluent in sequentially numbered test tubes.

-

Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain compounds of interest and pool fractions with similar TLC profiles.

-

-

Causality: This technique separates compounds based on their polarity. Nonpolar compounds have a weak affinity for the polar silica gel and elute first with the nonpolar mobile phase. As the mobile phase polarity increases, it competes more effectively for the adsorption sites on the silica, displacing and eluting the more polar compounds.

Protocol: High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is used for the final purification of compounds from the pooled fractions obtained from OCC. Reverse-phase HPLC (RP-HPLC) is most common.

-

Materials: HPLC system with a preparative column (e.g., C18), mobile phase (e.g., a gradient of methanol and water), sample dissolved in mobile phase, collection vials.

-

Procedure:

-

Method Development: First, develop an analytical-scale method to achieve good separation of the target compound.

-

Sample Preparation: Dissolve the semi-pure fraction from OCC in the mobile phase and filter it through a 0.45 µm filter to remove particulates.

-

Injection and Elution: Inject the sample onto the preparative C18 column. Elute with a pre-determined solvent gradient (e.g., starting with 40% methanol in water and ramping up to 90% methanol).

-

Fraction Collection: Monitor the eluent with a UV detector. Collect the peak corresponding to the target compound.

-

Purity Check: Re-analyze the collected fraction on an analytical HPLC column to confirm its purity (>95% is often the goal).

-

-

Causality: In RP-HPLC, the stationary phase (C18) is nonpolar, and the mobile phase is polar. Compounds separate based on their hydrophobicity. More polar molecules have little interaction with the C18 packing and elute first. More nonpolar (hydrophobic) molecules interact strongly with the stationary phase and require a higher concentration of the organic solvent (e.g., methanol) in the mobile phase to elute. This provides a very different and often orthogonal separation mechanism to normal-phase OCC, leading to high-resolution purification.[20]

Step 3: Structural Elucidation

Once a compound is isolated and purified, its chemical structure must be determined. This is achieved by a combination of spectroscopic techniques.[8]

-

Mass Spectrometry (MS): Provides the molecular weight and, through high-resolution MS (HRESIMS), the exact molecular formula by measuring the mass-to-charge ratio with high precision.[8]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on the absorption of specific frequencies of IR radiation. For dibenzofurans, characteristic peaks for aromatic C-H, C=C, and C-O-C stretches will be observed.[4][21]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic conjugation within the aromatic system, which is characteristic of the dibenzofuran chromophore.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure determination.

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to each other (via spin-spin coupling).

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms. COSY shows which protons are coupled to each other, HSQC correlates protons to the carbons they are directly attached to, and HMBC shows long-range (2-3 bond) correlations between protons and carbons. Together, these allow for the unambiguous assembly of the molecular skeleton.

-

Conclusion

The discovery and isolation of natural dibenzofurans is a meticulous yet rewarding endeavor that sits at the intersection of natural history, organic chemistry, and pharmacology. The success of such a project relies not on a single technique, but on the logical and strategic application of a series of well-understood methodologies. From the judicious selection of a lichen or plant source to the final drop of pure compound in an NMR tube, each step must be guided by sound scientific principles. The protocols and rationales outlined in this guide represent a field-proven framework for researchers to navigate the complexities of natural product chemistry and unlock the therapeutic potential hidden within the diverse world of dibenzofurans.

References

- Jiang, X., Li, Y., Yang, Y., Wang, Y., Zhang, J., & Li, Y. (2024). Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities. Bioorganic Chemistry, 144, 107107.

-

Rojas, J. L., Díaz-Sánchez, G., San-Martín, A., & Díaz, K. (2024). A New Trichlorinated Xanthone and Compounds Isolated from Cladonia skottsbergii with Antimicrobial Properties. Molecules, 29(10), 2289. [Link]

-

Request PDF. (n.d.). Dibenzofurans and derivatives from lichens and ascomycetes. ResearchGate. [Link]

-

Eljarrat, E., Caixach, J., & Rivera, J. (2000). Extraction of polychlorinated dibenzo-p-dioxins and dibenzofurans from solid samples using the Randall technique. Chemosphere, 40(2), 187–193. [Link]

-

Marquaire, P.-M., et al. (2015). Detailed mechanism of dibenzofuran oxidation. ResearchGate. [Link]

-

Rai, K. B., et al. (2025). Study of the Molecular Structure Electronic Structure Spectroscopic Analysis and Thermodynamic Properties of Dibenzofuran Using First Principles. ResearchGate. [Link]

-

Shaaban, M., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(39), 24403-24443. [Link]

-

Hammer, E., Kask, L., & Schauer, F. (1998). Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products. Applied and Environmental Microbiology, 64(11), 4463–4468. [Link]

-

Luebker, S. A., et al. (1999). On the isolation of polychlorinated dibenzo-p-dioxins and furans from serum samples using immunoaffinity chromatography prior to high-resolution gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 734(1), 127-137. [Link]

-

U.S. Environmental Protection Agency. (2007). Method 8280B: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/Low-Resolution Mass Spectrometry. [Link]

-

Rai, K. B., et al. (2025). Study of The Molecular Structure, Electronic Structure, Spectroscopic Analysis and Thermodynamic Properties of Dibenzofuran Usin. Nepal Journals Online. [Link]

-

Garima, S., et al. (2022). Discovery and excavation of lichen bioactive natural products. Frontiers in Fungal Biology, 3, 1033429. [Link]

-

Wikipedia. (n.d.). Dibenzofuran. [Link]

-

Zhang, Q.-W., Lin, L.-G., & Ye, W.-C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13, 20. [Link]

-

A. F. M. T. Rahman, et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Mini-Reviews in Organic Chemistry, 21(7), 891-910. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Dibenzofuran. [Link]

-

California Air Resources Board. (n.d.). Method 428 Determination of Polychlorinated Dibenzo-P-Dioxin (PCDD), Polychhlorinated Dibenzofuran (PCDF) and Polyc. [Link]

-

Australian Pesticides and Veterinary Medicines Authority. (n.d.). Guidance on analysis of polychlorinated dibenzodioxins and dibenzofurans in technical active constituents. [Link]

-

Wang, Y., et al. (2024). A Comprehensive Review on Chemical Structures and Bioactivities of Ostropomycetidae Lichens. Molecules, 29(10), 2345. [Link]

-

Carvalho, M. F., & Pinto, M. M. M. (2007). Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis. Mini-Reviews in Organic Chemistry, 4(3), 221-240. [Link]

-

Kim, B.-H., et al. (2020). Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry. International Journal of Environmental Research and Public Health, 17(23), 8847. [Link]

-

Kemp, M. S., Burden, R. S., & Loeffler, R. S. T. (1983). Isolation, structure determination, and total synthesis of the dibenzofurans α- and β-pyrufuran, new phytoalexins from the wood of Pyrus communis L. Journal of the Chemical Society, Perkin Transactions 1, 2267-2272. [Link]

-

Chan, B., et al. (2020). Quantum chemical investigation of polychlorinated dibenzodioxins, dibenzofurans and biphenyls. Preprints.org. [Link]

-

de Oliveira, M. C. C., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 26(11), 3326. [Link]

-

Nakano, H., Omura, S. (2009). Chemical biology of natural indolocarbazole products: 30 years since the discovery of staurosporine. The Journal of Antibiotics, 62(1), 17-26. [Link]

-

ResearchGate. (n.d.). Dibenzofurans from Lichens – A Pharmacological Overview. [Link]

-

Altemimi, A., et al. (2017). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. Frontiers in Pharmacology, 8, 400. [Link]

-

Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Techniques for Extraction and Isolation of Natural Products: A Comprehensive Review. International Journal of Research in Engineering, Science and Management, 4(4), 621-626. [Link]

-

Taylor & Francis. (n.d.). Dibenzofuran – Knowledge and References. [Link]

-

Giza, A., et al. (2022). Lichen-Derived Compounds and Extracts as Biologically Active Substances with Anticancer and Neuroprotective Properties. International Journal of Molecular Sciences, 23(16), 9295. [Link]

-

Schwind, K., et al. (2016). Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners. Journal of Chromatography A, 1442, 107-115. [Link]

Sources

- 1. Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Dibenzofuran - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lichen-Derived Compounds and Extracts as Biologically Active Substances with Anticancer and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and excavation of lichen bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Isolation, structure determination, and total synthesis of the dibenzofurans α- and β-pyrufuran, new phytoalexins from the wood of Pyrus communis L. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]

- 18. Extraction of polychlorinated dibenzo-p-dioxins and dibenzofurans from solid samples using the Randall technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry [mdpi.com]

- 20. Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. nepjol.info [nepjol.info]

The Dibenzofuran Core: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract

The dibenzofuran core, a rigid, planar tricyclic aromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This technical guide provides an in-depth exploration of the dibenzofuran nucleus, tailored for researchers, scientists, and drug development professionals. We will navigate through its fundamental properties, key synthetic strategies for derivatization, structure-activity relationships (SAR) across various therapeutic targets, and critical pharmacokinetic and toxicological considerations. This guide aims to equip the reader with the necessary knowledge to effectively leverage the dibenzofuran core in the design and development of novel therapeutic agents.

The Dibenzofuran Scaffold: A Foundation for Therapeutic Innovation

Dibenzofuran is a heterocyclic organic compound consisting of a central furan ring fused to two benzene rings.[1] This deceptively simple architecture imparts a unique combination of properties that are highly advantageous for drug design. Its rigidity and planarity provide a well-defined three-dimensional structure that can be strategically decorated with functional groups to optimize interactions with biological targets. Furthermore, the aromatic nature of the dibenzofuran core allows for favorable π-π stacking interactions within protein binding pockets.

Naturally occurring dibenzofurans, such as usnic acid from lichens and cercosporamide from fungi, have long been recognized for their diverse biological activities.[2][3] Inspired by these natural products, medicinal chemists have extensively explored synthetic dibenzofuran derivatives, leading to the discovery of potent modulators of various enzymes, receptors, and signaling pathways.[2]

Key Attributes of the Dibenzofuran Core:

-

Structural Rigidity: The fused ring system limits conformational flexibility, which can lead to higher binding affinities and improved selectivity for the target protein.

-

Aromaticity: The electron-rich π-system facilitates crucial binding interactions, such as π-π stacking and cation-π interactions.

-

Synthetic Tractability: The dibenzofuran core is amenable to a variety of synthetic modifications, allowing for the systematic exploration of structure-activity relationships.

-

Metabolic Stability: The aromatic nature of the scaffold can contribute to increased metabolic stability, a desirable property for drug candidates.

Synthetic Strategies for Accessing the Dibenzofuran Core and its Analogs

The construction and functionalization of the dibenzofuran scaffold are central to unlocking its therapeutic potential. Two primary strategies dominate the synthesis of this core structure: intramolecular C-C bond formation from diaryl ethers and intramolecular C-O bond formation from 2-aryl phenols.[2]

Intramolecular C-C Bond Formation from Diaryl Ethers

This approach involves the cyclization of a diaryl ether precursor to form the central furan ring. A common method utilizes ortho-(aryloxy)aryldiazonium salts as intermediates, which undergo intramolecular C-C bond formation via a free-radical cyclization.[2] Palladium-catalyzed C-H activation has also emerged as a powerful tool for the direct and efficient synthesis of dibenzofurans from diaryl ethers.[4]

Figure 1: General workflow for dibenzofuran synthesis via intramolecular C-C bond formation.

Intramolecular C-O Bond Formation from 2-Aryl Phenols

This strategy relies on the formation of the ether linkage of the central furan ring through an intramolecular O-arylation of a 2-arylphenol precursor. This can be achieved through various methods, including Ullmann-type couplings and palladium-catalyzed reactions.

Experimental Protocol: Palladium-Catalyzed Synthesis of a Dibenzofuran Derivative

This protocol is adapted from a reported synthesis of dibenzofuran-based kinase inhibitors.[2]

Step 1: Synthesis of the Diaryl Ether Precursor

-

To a solution of an appropriate phenol (1.0 eq) in a suitable solvent such as DMF, add a base like cesium carbonate (Cs₂CO₃, 2.0 eq) and a copper(I) iodide (CuI, 0.1 eq) catalyst.

-

Add the desired aryl iodide (1.2 eq) to the mixture.

-

Heat the reaction mixture at a specified temperature (e.g., 110 °C) under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to obtain the diaryl ether.

Step 2: Intramolecular C-H Activation to Form the Dibenzofuran Core

-

Dissolve the diaryl ether (1.0 eq) in a solvent such as pivalic acid.

-

Add palladium(II) acetate (Pd(OAc)₂, 0.1 eq) and a suitable oxidant like silver acetate (AgOAc, 2.0 eq).

-

Heat the reaction mixture at an elevated temperature (e.g., 130 °C) for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter to remove inorganic salts.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting dibenzofuran derivative by column chromatography.

Structure-Activity Relationships (SAR) and Therapeutic Applications

The true power of the dibenzofuran scaffold lies in its ability to be tailored for a multitude of biological targets. The following sections highlight key SAR insights and applications in different therapeutic areas.

Anticancer Activity: Targeting Kinases and Other Cancer-Related Proteins

Dibenzofuran derivatives have shown significant promise as anticancer agents, with many exhibiting potent inhibitory activity against various protein kinases.[2][4] The natural product cercosporamide, for instance, is a potent inhibitor of several kinases, including MAPK-interacting kinases (Mnk1/2) and Pim kinases.[3]

Synthetic dibenzofurans inspired by cercosporamide have been developed as dual Pim/CLK1 kinase inhibitors.[2] The SAR studies on these compounds revealed several key features:

-

Hydroxyl Groups: The presence of hydroxyl groups on the dibenzofuran core is often crucial for potent kinase inhibition, likely due to their ability to form hydrogen bonds with key residues in the ATP-binding pocket of the kinase.

-

Substitution Pattern: The position and nature of substituents on the aromatic rings significantly impact both potency and selectivity.

| Compound | R1 | R2 | R3 | Pim-1 IC50 (µM) | CLK1 IC50 (µM) |

| 15 | NO₂ | H | H | 0.18 | 1.22 |

| 16 | NH₂ | H | H | 0.13 | 0.45 |

| 17 | H | H | H | 0.23 | 0.26 |

| 43 | H | OH | COCH₃ | 0.82 | 0.29 |

| 44 | H | OH | H | 0.06 | 0.026 |

| 45 | H | H | COCH₃ | 0.28 | 0.14 |

Data adapted from Reference[2].

Beyond kinases, dibenzofuran derivatives have also been investigated as inhibitors of other cancer-relevant targets, such as protein tyrosine phosphatase megakaryocyte-2 (PTP-MEG2).[5] A 3D-QSAR study on these inhibitors revealed that a combination of aromatic, hydrophobic, and hydrogen bond acceptor features is critical for high-potency inhibition.[5]

Figure 2: Key interactions of a dibenzofuran-based kinase inhibitor.

Antimicrobial and Other Therapeutic Activities

The dibenzofuran scaffold is also a promising platform for the development of agents to combat infectious diseases and other conditions. Various derivatives have demonstrated antibacterial, antifungal, and antiviral activities.[6] For example, some dibenzofuran-piperazine derivatives have shown potential as antiplatelet agents by inhibiting the COX-1 enzyme.[7]

Pharmacokinetic and Toxicological Profile

A critical aspect of drug development is understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a compound. While comprehensive experimental ADMET data for a wide range of medicinally relevant dibenzofurans is still emerging, some general principles can be outlined.

-

Lipophilicity: The dibenzofuran core is inherently lipophilic, which can influence its absorption and distribution. The logP value of the parent dibenzofuran is approximately 4.12.[1] Modifications to the core with polar functional groups can be used to modulate this property and optimize the pharmacokinetic profile.

-

Metabolism: The aromatic rings of the dibenzofuran scaffold are susceptible to metabolism by cytochrome P450 enzymes, typically through hydroxylation. The positions of substituents can influence the sites and rates of metabolism.

-

Toxicity: Unsubstituted dibenzofuran is reported to have low acute toxicity.[1] However, the toxicological profile of substituted dibenzofurans is highly dependent on the nature and position of the substituents. It is important to distinguish medicinally relevant dibenzofurans from their polychlorinated counterparts (PCDFs), which are persistent environmental pollutants with significant toxicity.[3][8] In vivo toxicity studies, for instance using the Galleria mellonella larvae model, have been employed to assess the acute toxicity of some dibenzofuran-based kinase inhibitors.[2]

In silico ADMET prediction studies have been conducted on some series of dibenzofuran derivatives, suggesting that many of these compounds possess drug-like properties and are predicted to have good oral bioavailability.[5][9]

Future Perspectives and Conclusion

The dibenzofuran core continues to be a fertile ground for the discovery of new therapeutic agents. Its rigid and tunable structure provides a robust platform for the design of potent and selective modulators of a wide range of biological targets. Future research in this area will likely focus on:

-

Exploration of New Biological Targets: Expanding the application of the dibenzofuran scaffold to novel and challenging drug targets.

-

Development of More Efficient and Versatile Synthetic Methodologies: Enabling the rapid generation of diverse chemical libraries for high-throughput screening.

-